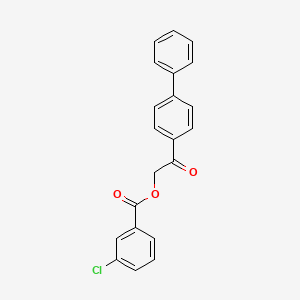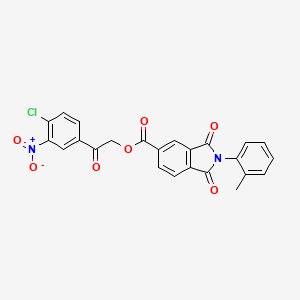![molecular formula C22H20ClNO2S B3677086 N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B3677086.png)
N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide
概要
説明
N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide is an organic compound with the molecular formula C22H20ClNO2S This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a chlorophenyl group, and a sulfanyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Formation of Chlorophenyl Intermediate: In parallel, 4-chlorothiophenol is reacted with 3-bromopropanoic acid in the presence of a base to form 3-(4-chlorophenylthio)propanoic acid.
Amide Bond Formation: The final step involves the coupling of the benzyloxyphenyl intermediate with the chlorophenyl intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thiols, amines, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzyloxy derivatives
科学的研究の応用
N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: It can bind to cellular receptors, modulating signal transduction pathways.
Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)thio]propanamide
- N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-phenylmethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c23-18-6-12-21(13-7-18)27-15-14-22(25)24-19-8-10-20(11-9-19)26-16-17-4-2-1-3-5-17/h1-13H,14-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBGUWZRCQKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(4-bromo-3-methylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677012.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B3677020.png)
![3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3677031.png)
![4-methyl-3-nitro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3677036.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677047.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-pyridin-3-ylacetamide](/img/structure/B3677053.png)
![3-bromo-4-ethoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677061.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677069.png)
![5-bromo-2-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3677070.png)
![N-[(3-acetylphenyl)carbamothioyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B3677080.png)
![5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3677099.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B3677106.png)

